N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(3,4-DICHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of intermediate compounds, which are then combined to form the final product. Common reagents used in the synthesis include butoxyphenyl derivatives, dichlorophenyl derivatives, and fluorobenzyl derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Other Thiourea Derivatives: Compounds with similar thiourea functional groups, which may exhibit comparable chemical reactivity and biological activity.
Uniqueness
N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C31H28Cl2FN5O3S |
---|---|
Molekulargewicht |
640.6g/mol |
IUPAC-Name |
1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3,4-dichlorophenyl)-1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]thiourea |
InChI |
InChI=1S/C31H28Cl2FN5O3S/c1-2-3-14-42-25-11-9-23(10-12-25)39-29(40)16-28(30(39)41)38(31(43)36-22-8-13-26(32)27(33)15-22)24-17-35-37(19-24)18-20-4-6-21(34)7-5-20/h4-13,15,17,19,28H,2-3,14,16,18H2,1H3,(H,36,43) |
InChI-Schlüssel |
YPHOLKZNBYHYPH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3=CN(N=C3)CC4=CC=C(C=C4)F)C(=S)NC5=CC(=C(C=C5)Cl)Cl |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3=CN(N=C3)CC4=CC=C(C=C4)F)C(=S)NC5=CC(=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.